molecular formula C10H14N2O B2594742 4-Cyclobutoxy-5,6-dimethylpyrimidine CAS No. 2196215-15-1

4-Cyclobutoxy-5,6-dimethylpyrimidine

Cat. No.: B2594742
CAS No.: 2196215-15-1
M. Wt: 178.235
InChI Key: VVZARBNCTQOIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives are critical in pharmaceutical and materials science due to their structural versatility and biological relevance.

Properties

IUPAC Name

4-cyclobutyloxy-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZARBNCTQOIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanol with 5,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds.

Scientific Research Applications

4-Cyclobutoxy-5,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis of Pyrimidine Derivatives

Key Factors Influencing Salt vs. Co-Crystal Formation

The evidence highlights that nitrogen atom charge magnitude and substituent positioning determine whether pyrimidines form salts or co-crystals with diclofenac (DC), a model acidic drug. For example:

  • 2-Aminopyridine (charge: −287 kJ/mol) forms a salt with DC due to sufficient charge to deprotonate DC’s carboxylic acid .
  • AMP (charge: −287 kJ/mol) forms a co-crystal with DC despite identical nitrogen charge, attributed to steric and electronic effects of its 4,6-methyl groups .

This paradox underscores that substituent positioning (e.g., 2-amino vs. 4,6-dimethyl groups) modulates hydrogen-bonding capacity and steric hindrance, overriding charge-based predictions.

Substituent Effects on IR Spectral Signatures

Infrared (IR) spectroscopy distinguishes salts (carboxylate peaks <1675 cm⁻¹) from co-crystals (peaks >1675 cm⁻¹):

Compound Nitrogen Charge (kJ/mol) IR Carboxylate Peak (cm⁻¹) Outcome
2-Aminopyridine −287 1670 Salt
AMP −287 1682 (melt), 1695 (solvent) Co-crystal
2-Amino-3,5-dibromopyridine −210 1685 Co-crystal

AMP’s methyl groups at positions 4 and 6 likely stabilize DC’s carboxylic acid via non-ionic hydrogen bonds, shifting IR peaks higher despite its nitrogen charge matching salt-forming analogs .

Solvent Influence on Co-Crystal Stability

AMP-DC co-crystals grown in ethyl acetate (polar aprotic solvent) exhibited consistent IR peaks (1695 cm⁻¹), confirming solvent-independent co-crystal stability. This contrasts with solvent-sensitive systems, where polarity dictates proton transfer .

Hypothetical Behavior of 4-Cyclobutoxy-5,6-Dimethylpyrimidine

  • Steric Effects : The bulky cyclobutoxy group at position 4 may hinder close contact with DC’s carboxylic acid, favoring co-crystals over salts.
  • However, steric constraints might dominate.
  • Solvent Compatibility : Polar aprotic solvents (e.g., ethyl acetate) may optimize co-crystal yield, as seen with AMP .

Biological Activity

4-Cyclobutoxy-5,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with cyclobutoxy and dimethyl substituents. Its molecular formula is C10H14N2OC_{10}H_{14}N_2O, with a molecular weight of 178.23 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms depend on the specific biological context being studied.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines .
  • Enzyme Inhibition : Specific studies have demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways, which could have therapeutic implications in diseases related to metabolic dysregulation.

Case Studies

  • In Vitro Anticancer Studies :
    • A study conducted on human cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective activity against certain types of cancer .
  • Antimicrobial Efficacy :
    • In a series of tests against bacterial strains, the compound showed significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial properties. Further investigations are needed to elucidate the mechanism behind this activity.
  • Enzyme Interaction Studies :
    • High-throughput screening identified this compound as a potent inhibitor of a specific kinase involved in cancer signaling pathways. This finding supports its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
2-AminopyrimidinePyrimidine derivativeAntitrypanosomal
Pyrimido[4,5-d]pyrimidineBicyclic compoundAnticancer and antiviral
1,3-Dimethylpyrimidine-2,4,6-trionePyrimidine derivativeUsed in organic synthesis
This compound Unique pyrimidineAntimicrobial and anticancer potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.